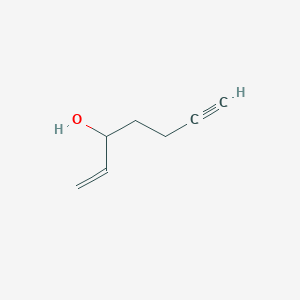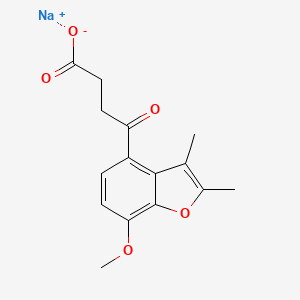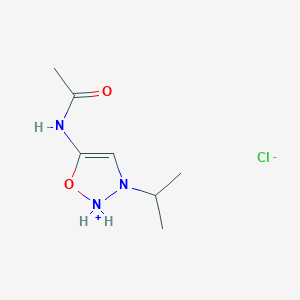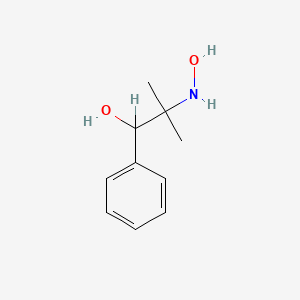
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- is a chemical compound with the molecular formula C9H13NO2 This compound is characterized by the presence of a benzenemethanol group attached to an alpha-(1-(hydroxyamino)-1-methylethyl) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- typically involves the reaction of benzenemethanol with appropriate reagents to introduce the hydroxyamino and methylethyl groups. One common method involves the use of hydroxylamine and a suitable catalyst to achieve the desired substitution on the benzenemethanol molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process often includes the use of specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyamino group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydroxyamino group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired chemical transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanol derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other nitrogen-containing compounds .
Applications De Recherche Scientifique
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The pathways involved may include enzymatic reactions and receptor binding, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norephedrine: Similar structure with an amino group instead of a hydroxyamino group.
Cathine: Another related compound with slight structural differences.
Ephedrine: Contains a similar benzenemethanol backbone with different substituents.
Uniqueness
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyamino group allows for unique interactions and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
68385-34-2 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(hydroxyamino)-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,11-13)9(12)8-6-4-3-5-7-8/h3-7,9,11-13H,1-2H3 |
Clé InChI |
XXUNCSGUVSCPIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=CC=C1)O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetate](/img/structure/B14462924.png)


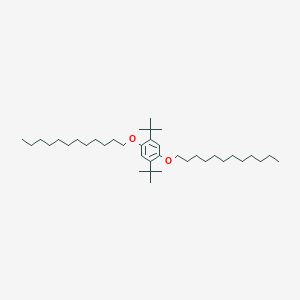
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
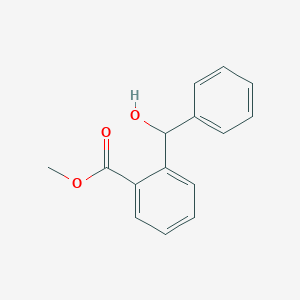
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
